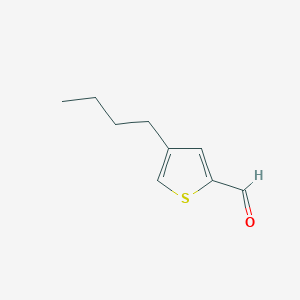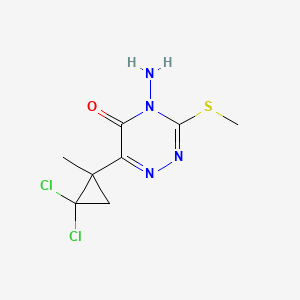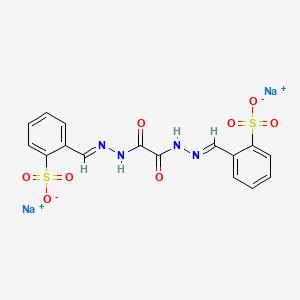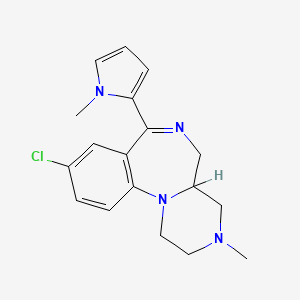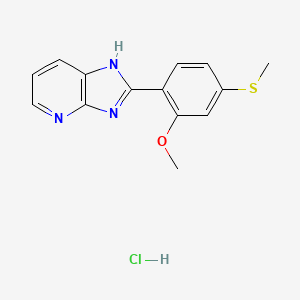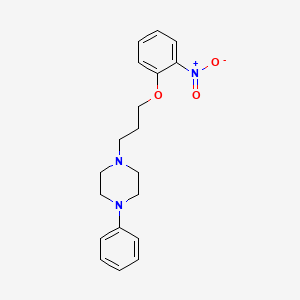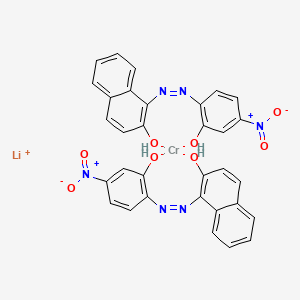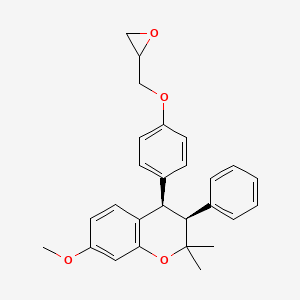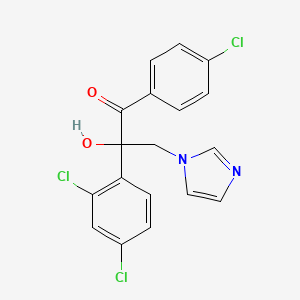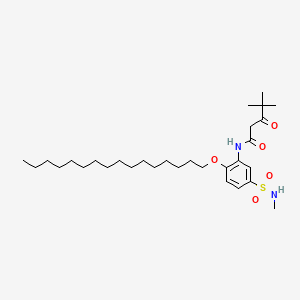
1,5,9,13-Tetraazacycloheptadecane, 1,5,13-trimethyl-9-propyl-6-tridecyl-, tetrahydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,9,13-Tetraazacycloheptadecane, 1,5,13-trimethyl-9-propyl-6-tridecyl-, tetrahydrochloride is a complex organic compound with a unique structure. This compound is part of the macrocyclic tetraamine family, known for its ability to form stable complexes with various metal ions. Its structure includes multiple nitrogen atoms that can coordinate with metals, making it useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,9,13-Tetraazacycloheptadecane, 1,5,13-trimethyl-9-propyl-6-tridecyl-, tetrahydrochloride typically involves the condensation of appropriate amines with alkyl halides under controlled conditions. The reaction often requires a solvent such as methanol or ethanol and a catalyst like sodium ethoxide to facilitate the formation of the macrocyclic structure. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of intermediate compounds, followed by cyclization and purification steps. The use of high-pressure reactors and advanced purification techniques like chromatography ensures the production of high-purity this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
1,5,9,13-Tetraazacycloheptadecane, 1,5,13-trimethyl-9-propyl-6-tridecyl-, tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of new macrocyclic compounds with different functional groups.
Scientific Research Applications
1,5,9,13-Tetraazacycloheptadecane, 1,5,13-trimethyl-9-propyl-6-tridecyl-, tetrahydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to encapsulate metal ions.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,5,9,13-Tetraazacycloheptadecane, 1,5,13-trimethyl-9-propyl-6-tridecyl-, tetrahydrochloride involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can stabilize metal ions in various oxidation states, making the compound useful in catalysis and other applications. The molecular targets and pathways involved depend on the specific application, such as binding to bacterial cell walls in antimicrobial applications or interacting with metal ions in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
1,5,9,13-Tetraazacyclohexadecane: Another macrocyclic tetraamine with similar coordination properties but a different ring size.
1,4,8,11-Tetraazacyclotetradecane: A smaller macrocyclic tetraamine with different chemical properties and applications.
Uniqueness
1,5,9,13-Tetraazacycloheptadecane, 1,5,13-trimethyl-9-propyl-6-tridecyl-, tetrahydrochloride is unique due to its specific ring size and functional groups, which provide distinct coordination chemistry and reactivity. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in various scientific and industrial applications.
Properties
CAS No. |
863972-94-5 |
|---|---|
Molecular Formula |
C32H72Cl4N4 |
Molecular Weight |
654.7 g/mol |
IUPAC Name |
1,5,13-trimethyl-9-propyl-6-tridecyl-1,5,9,13-tetrazacycloheptadecane;tetrahydrochloride |
InChI |
InChI=1S/C32H68N4.4ClH/c1-6-8-9-10-11-12-13-14-15-16-17-22-32-23-31-36(24-7-2)30-21-28-34(4)26-19-18-25-33(3)27-20-29-35(32)5;;;;/h32H,6-31H2,1-5H3;4*1H |
InChI Key |
ZZERAVOCDDGCFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1CCN(CCCN(CCCCN(CCCN1C)C)C)CCC.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


